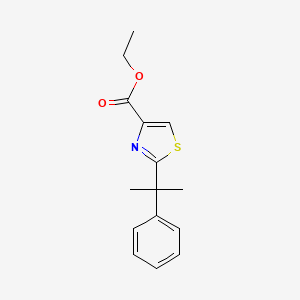
Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate is a thiazole derivative, a class of compounds known for their diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
The synthesis of Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-2-phenylpropane with thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens and nitrating agents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学的研究の応用
Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its thiazole ring is a common scaffold in drug design due to its ability to interact with various biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in antimicrobial or anticancer effects.
類似化合物との比較
Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used in the treatment of fungal infections.
What sets this compound apart is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity. The presence of the ethyl ester and phenylpropan-2-yl groups can influence its solubility, stability, and interaction with biological targets.
特性
分子式 |
C15H17NO2S |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
ethyl 2-(2-phenylpropan-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-13(17)12-10-19-14(16-12)15(2,3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChIキー |
NAXRNPPLCXUJOW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)C(C)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















